Cyclohexanamine, 4,4-methylenebisN-(1-methylpropyl)-
Overview
Description
Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] is a chemical compound known for its diverse applications in various fields. It is a white crystalline solid that is soluble in water and has a strong odor
Mechanism of Action
Pharmacokinetics
6±100 °C, a density of 090±01 g/cm3, and a vapor pressure of 0001-0001Pa at 20-25℃ . These properties may influence the compound’s bioavailability.
Action Environment
The action, efficacy, and stability of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] can be influenced by environmental factors such as temperature and pH. For example, the compound’s vapor pressure suggests that it may be more stable and effective at lower temperatures .
Biochemical Analysis
Biochemical Properties
Cyclohexanamine, 4,4’-methylenebisN-(1-methylpropyl)- plays a role in biochemical reactions by inhibiting the growth of various bacteria and fungi through disruption of their cell membranes. It also exhibits antioxidant properties and can scavenge free radicals
Cellular Effects
It is known to disrupt cell membranes of bacteria and fungi, which can inhibit their growth
Molecular Mechanism
It is known to disrupt cell membranes, which can inhibit the growth of bacteria and fungi. It also has antioxidant properties and can scavenge free radicals
Temporal Effects in Laboratory Settings
Cyclohexanamine, 4,4’-methylenebisN-(1-methylpropyl)- is a stable compound that can be easily synthesized and purified. It is a toxic compound and should be handled with care
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] can be synthesized through a multi-step reaction pathway. The synthesis begins with the reaction of cyclohexanone with 1-bromobutane in the presence of sodium hydroxide to form 1-cyclohexyl-1-butanol. This intermediate is then reacted with 1-bromo-3-methylbutane and sodium hydroxide to form 4-cyclohexyl-4-methylpentan-1-ol. Subsequently, this compound is reacted with 1-bromo-2-methylpropane and sodium hydroxide to form 4,4’-methylenebis(N-cyclohexyl-N-methylbutan-1-amine). Finally, this intermediate is hydrogenated in the presence of palladium on carbon to form Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-].
Industrial Production Methods
The industrial production of Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Cyclohexanamine, 4,4’-methylenebis[N-(1-methylpropyl)-] has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of adhesives, coatings, and sealants due to its excellent bonding properties.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylamine, 4,4’-methylenebis-
- (4,4’-Diaminodicyclohexyl)methane
- p,p’-Diaminodicyclohexylmethane
- Bis(p-aminocyclohexyl)methane
- Bis(4-aminocyclohexyl)methane
Uniqueness
Its ability to inhibit bacterial and fungal growth, along with its antioxidant properties, makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-butan-2-yl-4-[[4-(butan-2-ylamino)cyclohexyl]methyl]cyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h16-23H,5-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICLBAFTFYTURY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1CCC(CC1)CC2CCC(CC2)NC(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870021 | |
Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
154279-60-4 | |
Record name | 4,4′-Bis(sec-butylamino)dicyclohexylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154279-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanamine, 4,4'-methylenebis(N-(1-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154279604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80870021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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